molecular formula C21H20N4O B2466492 1-(2,4-Dimethylphenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895002-51-4

1-(2,4-Dimethylphenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2466492
M. Wt: 344.418
InChI Key: HXGUTSXUBNFOMN-UHFFFAOYSA-N
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Scientific Research Applications

Antimicrobial and Anticancer Applications

A series of compounds, including pyrazolo[3,4-d]pyrimidine derivatives, have demonstrated significant promise in both antimicrobial and anticancer applications. For example, compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate exhibited higher anticancer activity than the reference drug doxorubicin, along with good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016). Furthermore, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, highlighting the versatility of pyrazolo[3,4-d]pyrimidin-4-one derivatives in drug development (Rahmouni et al., 2016).

Synthesis of Heterocyclic Compounds

The chemical scaffold of 1-(2,4-Dimethylphenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one facilitates the synthesis of a wide range of heterocyclic compounds. For instance, pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine have been synthesized and tested for A1 adenosine receptor affinity, demonstrating the compound's potential in the development of receptor-targeted therapies (Harden, Quinn, & Scammells, 1991). Additionally, the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition further exemplifies the compound's utility in creating diverse heterocyclic frameworks (Rahmouni et al., 2014).

Future Directions

The compound that displayed potent dual activity against the examined cell lines and CDK2 was selected for further investigations12. It exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells12.


properties

IUPAC Name

1-(2,4-dimethylphenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c1-14-8-9-19(16(3)10-14)25-20-18(11-23-25)21(26)24(13-22-20)12-17-7-5-4-6-15(17)2/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGUTSXUBNFOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethylphenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one

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